molecular formula C12H17N3O2 B8350122 5-(4-Methylpiperidin-1-yl)-2-nitroaniline

5-(4-Methylpiperidin-1-yl)-2-nitroaniline

Cat. No.: B8350122
M. Wt: 235.28 g/mol
InChI Key: LEBBVDVFLLLBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpiperidin-1-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-nitroaniline

InChI

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)10-2-3-12(15(16)17)11(13)8-10/h2-3,8-9H,4-7,13H2,1H3

InChI Key

LEBBVDVFLLLBJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylpiperidine (172 mg, 1.738 mmol) was added to a solution of 5-chloro-2-nitroaniline (200 mg, 1.159 mmol) in NMP (5 mL) in the presence of triethylamine (0.404 mL, 2.90 mmol). The reaction mixture was heated via microwave irradiation to 100° C. for 1 h, and. Upon cooling, the solvent was removed by vacuum. Purification by flash column chromatography (5% CH3OH/CH2Cl2) afforded the title compound (300 mg) as a solid. 1H NMR: (400 MHz, CDCl3): δ 7.98 (d, 1H, J=10.0 Hz), 6.26 (dd, 1H, J=2.8 and 10.0 Hz), 6.13 (bs, 2H), 5.92 (d, 1H, J=2.0 Hz), 3.85 (m, 2H), 2.89 (m, 2H), 1.72 (m, 2H), 1.62 (m, 1H), 1.23 (m, 2H), 0.96 (d, 3H, J=6.8 Hz).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.404 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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